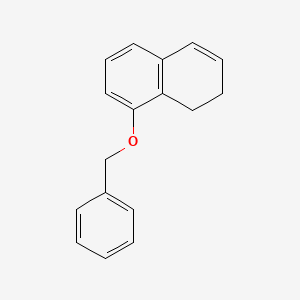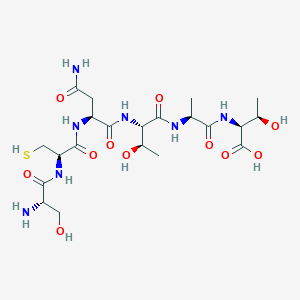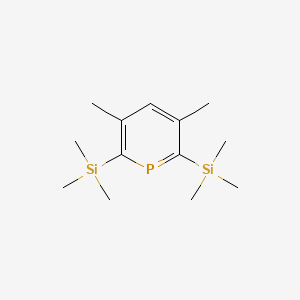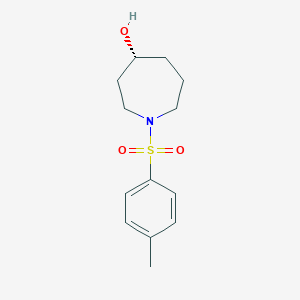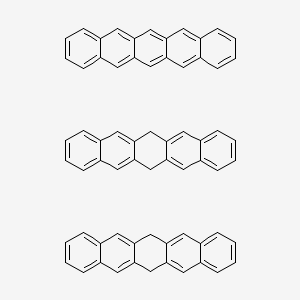
6,13-Dihydropentacene;pentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Dihydropentacene and pentacene are organic compounds belonging to the acene family, characterized by their linear arrangement of benzene rings. Pentacene, in particular, is a benchmark organic semiconductor widely used in thin-film organic electronic devices due to its π-conjugated electronic structure, relatively low HOMO-LUMO gap, and high charge carrier mobility . It is a deep blue, crystalline material with high reactivity and limited solubility in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pentacene can be achieved through several routes, including the reduction of 6,13-dihydro-6,13-dihydroxypentacene. One efficient method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an appropriate solvent such as dimethylformamide (DMF) or acetone . This method is fast, simple, and yields high purity pentacene in excellent yield (≥90%) under mild conditions .
Another method involves the transfer dehydrogenation of 6,13-dihydropentacene using phenanthraquinone and nitrobenzene . This method was first accomplished by Clar in 1929 and involves successive Friedel-Craft acylations of m-xylene using benzoyl chloride, followed by heating in the presence of copper to transform the diketone to 6,13-dihydropentacene .
Industrial Production Methods: Industrial production of pentacene typically involves the vapor transport of commercially available pentacene powder, resulting in the condensation of dark-blue crystals of pentacene . During this process, crystals of 6,13-pentacenequinone and 6,13-dihydropentacene-pentacene cocrystals can also be obtained .
化学反应分析
Types of Reactions: Pentacene undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions. The hydrogenation of pentacene is particularly notable, as it leads to the formation of 6,13-dihydropentacene and other hydrogenated species .
Common Reagents and Conditions: Common reagents used in the hydrogenation of pentacene include hydrogen gas and metal catalysts such as palladium or platinum . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .
Major Products: The major products formed from the hydrogenation of pentacene include 6,13-dihydropentacene and fully hydrogenated pentacene species . Oxidation reactions yield products such as pentacenequinone .
科学研究应用
Pentacene and its derivatives have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, pentacene is used as a model compound for studying π-conjugated systems and their electronic properties . In biology, pentacene derivatives are investigated for their potential use in organic field-effect transistors (OFETs) and other electronic devices .
In medicine, pentacene derivatives are explored for their potential use in drug delivery systems and as therapeutic agents . In industry, pentacene is widely used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
The mechanism by which pentacene exerts its effects is primarily related to its π-conjugated electronic structure, which allows for efficient charge carrier mobility in solid-state films . The molecular targets and pathways involved include the interaction of pentacene molecules with each other and with the substrate in electronic devices, leading to the formation of conductive pathways .
相似化合物的比较
Similar Compounds: Similar compounds to pentacene include other acenes such as anthracene, tetracene, and hexacene . These compounds share a similar linear arrangement of benzene rings and exhibit comparable electronic properties .
Uniqueness of Pentacene: Pentacene is unique among acenes due to its relatively low HOMO-LUMO gap and high charge carrier mobility, making it the most common p-type organic semiconductor in OFET devices . Additionally, pentacene’s deep blue color and high reactivity distinguish it from other acenes .
属性
CAS 编号 |
478070-01-8 |
|---|---|
分子式 |
C66H46 |
分子量 |
839.1 g/mol |
IUPAC 名称 |
6,13-dihydropentacene;pentacene |
InChI |
InChI=1S/2C22H16.C22H14/c3*1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h2*1-12H,13-14H2;1-14H |
InChI 键 |
NJTJNOXQSONMHO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
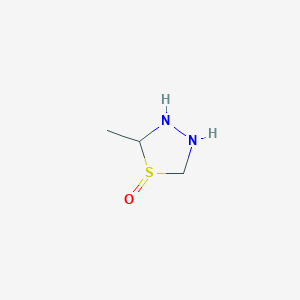
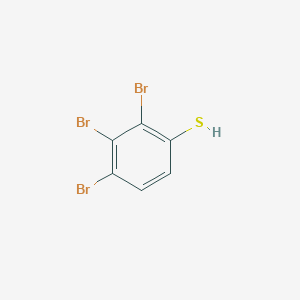

![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
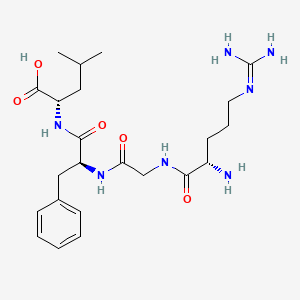
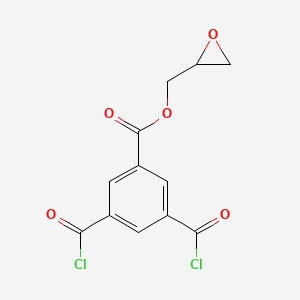
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

